![molecular formula C14H14N2O3S B281779 2-oxo-N-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B281779.png)
2-oxo-N-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-oxo-N-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide is a synthetic compound belonging to the indole derivative family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . The compound’s structure includes an indole ring, which is a common motif in many biologically active molecules.
Métodos De Preparación
The synthesis of 2-oxo-N-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide typically involves multi-step organic reactionsThe reaction conditions often involve the use of reagents such as benzenesulfonyl chloride and various catalysts under controlled temperatures . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Análisis De Reacciones Químicas
2-oxo-N-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is highly reactive towards electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
2-oxo-N-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Mecanismo De Acción
The mechanism of action of 2-oxo-N-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit tumor necrosis factor-alpha (TNF-α), a cytokine involved in inflammatory responses . The compound binds to TNF-α, preventing it from interacting with its receptors and thereby reducing inflammation. This mechanism makes it a potential candidate for treating inflammatory diseases.
Comparación Con Compuestos Similares
2-oxo-N-propyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide can be compared with other indole derivatives, such as:
2-oxo-N-phenyl-1,2-dihydrobenzo[cd]indole-6-sulfonamide: This compound also inhibits TNF-α but has different binding affinities and potencies.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
Indole-2-carboxylate derivatives: Known for their antiviral activities.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
Propiedades
Fórmula molecular |
C14H14N2O3S |
|---|---|
Peso molecular |
290.34 g/mol |
Nombre IUPAC |
2-oxo-N-propyl-1H-benzo[cd]indole-6-sulfonamide |
InChI |
InChI=1S/C14H14N2O3S/c1-2-8-15-20(18,19)12-7-6-11-13-9(12)4-3-5-10(13)14(17)16-11/h3-7,15H,2,8H2,1H3,(H,16,17) |
Clave InChI |
HEVUCIJOSLTWOG-UHFFFAOYSA-N |
SMILES |
CCCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)NC3=O |
SMILES canónico |
CCCNS(=O)(=O)C1=C2C=CC=C3C2=C(C=C1)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281699.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B281701.png)
![N-(8-tert-butyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-4-ethylbenzenesulfonamide](/img/structure/B281702.png)
![4-tert-butyl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281711.png)
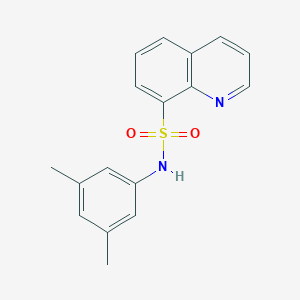
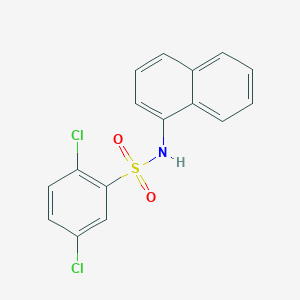
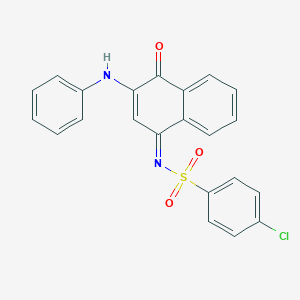
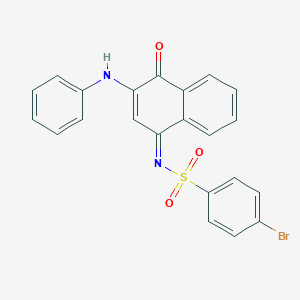
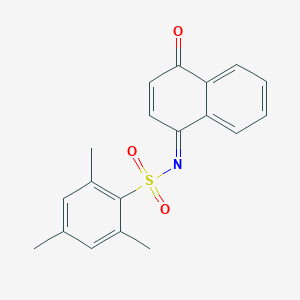
![Isopropyl 2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B281720.png)
![N-(4-bromo-9-oxo-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B281724.png)
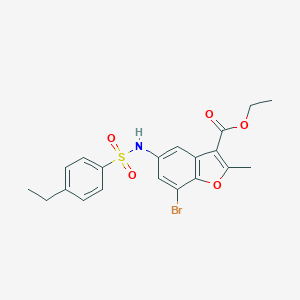
![Ethyl 5-{[(4-bromophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281726.png)
![Ethyl 7-bromo-2-methyl-5-{[(4-methylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281727.png)
